molecular formula C3H3Br3O B1347163 1,1,3-Tribromoacetone CAS No. 3475-39-6

1,1,3-Tribromoacetone

Cat. No.: B1347163
CAS No.: 3475-39-6
M. Wt: 294.77 g/mol
InChI Key: FNYCCOFOQIUTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3-Tribromoacetone (CAS: 3475-39-6) is a halogenated ketone with the molecular formula C₃H₃Br₃O and a molecular weight of 294.77 g/mol . It is structurally characterized by three bromine atoms attached to the first and third carbons of a propanone backbone. This compound is commercially available in purities ≥95% and is supplied in quantities ranging from 10 mg to 200 mg for pharmaceutical and research applications .

This compound serves as a critical intermediate in organic synthesis, notably in the preparation of methotrexate impurities (e.g., Impurity E) . It also exhibits antimicrobial activity against pathogens such as Acinetobacter baumannii and Salmonella enterica .

Properties

IUPAC Name

1,1,3-tribromopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3O/c4-1-2(7)3(5)6/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYCCOFOQIUTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310883
Record name 1,1,3-Tribromoacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3475-39-6
Record name 1,1,3-Tribromo-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Tribromoacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,3-Tribromoacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3-TRIBROMO-2-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5WUI16MSQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Direct Bromination of Acetone

The most common and straightforward method to prepare 1,1,3-tribromoacetone is the direct bromination of acetone using bromine (Br₂) under acidic or controlled conditions. This reaction proceeds via the enol or enolate intermediate of acetone, which reacts with bromine to introduce bromine atoms at the alpha positions.

  • Reaction Conditions: Typically, acetone is reacted with bromine in a solvent medium, often with stirring and temperature control to avoid over-bromination or formation of undesired byproducts such as tetrabromoacetone.
  • Mechanism: The enol form of acetone reacts with bromine electrophilically, first forming monobromoacetone, then dibromoacetone, and finally tribromoacetone as bromination proceeds.
  • Control of Selectivity: Careful control of bromine addition rate, temperature, and mixing is essential to maximize this compound yield and minimize side products.

This method is widely used both in laboratory and industrial settings due to its simplicity and directness.

Industrial-Scale Bromination and Equilibration Process

A patented industrial process describes a multi-step approach to prepare brominated acetone derivatives, including this compound:

  • Step 1: Reaction of Acetone with Bromine
    Acetone is reacted with approximately 2 moles of bromine, producing a mixture of brominated acetone derivatives (including bromoacetone, 1,1-dibromoacetone, 1,3-dibromoacetone, tribromoacetone, and tetrabromoacetone) along with hydrogen bromide as a byproduct.

  • Step 2: Equilibration
    The mixture is equilibrated under controlled temperature (generally 0–150°C, preferably 20–150°C) to favor the formation of 1,3-dibromoacetone as the major product, with tribromoacetone present as a minor component.

  • Step 3: Crystallization and Separation
    1,3-Dibromoacetone is crystallized and separated from the mother liquor containing other brominated derivatives, including this compound.

  • Step 4: Further Processing
    The mother liquor containing tribromoacetone can be further processed or purified depending on the desired product specifications.

  • Recycling
    Hydrogen bromide byproduct can be converted back to bromine and recycled into the bromination reaction, improving process efficiency and sustainability.

This process emphasizes thorough mixing of bromine and acetone before catalyst addition or reaction initiation to minimize tetrabromoacetone formation, which is an undesired byproduct.

Preparation of Stock Solutions for Research and Formulation

For research and pharmaceutical formulation purposes, this compound is often prepared as stock solutions in solvents such as dimethyl sulfoxide (DMSO). The preparation involves dissolving accurately weighed amounts of the compound in DMSO to achieve desired molar concentrations.

Amount of this compound Volume of DMSO for 1 mM Solution (mL) Volume of DMSO for 5 mM Solution (mL) Volume of DMSO for 10 mM Solution (mL)
1 mg 3.3925 0.6785 0.3392
5 mg 16.9624 3.3925 1.6962
10 mg 33.9248 6.785 3.3925

Note: Ultrasonic treatment or gentle heating may be used to aid dissolution due to limited solubility.

Analytical and Purification Considerations

  • Purity and Byproducts: The bromination reaction typically yields a mixture of brominated acetone derivatives. Purification techniques such as crystallization, solvent extraction, and chromatography are employed to isolate this compound.
  • Solvent Selection for Crystallization: Aromatic and aliphatic hydrocarbons, chlorinated hydrocarbons, ethers, esters, alcohols, and ketones have been used as crystallization solvents to separate brominated acetone derivatives effectively.
  • Storage: The compound is stored at low temperatures (around -20°C) to maintain stability and prevent decomposition.

Summary Table of Preparation Methods

Method Key Features Advantages Challenges
Direct Bromination of Acetone Bromination under acidic or controlled conditions; enol intermediate Simple, direct, scalable Requires careful control to avoid over-bromination and byproducts
Industrial Equilibration Process Reaction with 2 moles bromine; equilibration; crystallization; recycling of bromine High yield, efficient, sustainable Complex mixture requires separation steps
Stock Solution Preparation Dissolution in DMSO at defined molarities Facilitates research and formulation Solubility limitations require ultrasonic or heat assistance

Research Findings and Practical Notes

  • The bromination reaction is sensitive to reaction conditions; temperature and mixing rate significantly influence product distribution.
  • Thorough mixing of bromine and acetone before catalyst addition or reaction initiation reduces formation of tetrabromoacetone, improving selectivity for tribromoacetone.
  • Recycling of hydrogen bromide to bromine enhances process sustainability.
  • This compound serves as a key intermediate in the synthesis of Methotrexate, highlighting the importance of its controlled preparation.

Chemical Reactions Analysis

1,1,3-Tribromoacetone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of different substituted acetone derivatives.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives or even acetone, depending on the reducing agent used.

    Oxidation Reactions: Although less common, this compound can undergo oxidation to form higher oxidation state compounds, such as carboxylic acids, under strong oxidative conditions.

Common reagents and conditions used in these reactions include:

    Bromine (Br₂): For bromination reactions.

    Hydroxide ions (OH⁻): For substitution reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Scientific Research Applications

Scientific Research Applications

  • Chemical Intermediate 1,1,3-Tribromoacetone can be used as a chemical intermediate in the synthesis of various compounds . For example, it is an impurity of methotrexate, an antimetabolite and antifolate agent that inhibits dihydrofolate reductase, which is essential for DNA synthesis . It can also be used as a trihalogenoacetone in chemical reactions . 1,1,1-Tribromoacetone can partly isomerize to this compound during distillation .
  • Inhibitor Studies Jaspamycin, a marine-derived compound, has been identified as an effective inhibitor of MTA3 activity . In studies, MTA3 upregulation counteracted the inhibitory effects of Jaspamycin on hepatocarcinoma cell proliferation and migration, highlighting MTA3's efficacy as a drug target in hepatocellular carcinoma drug screening .
  • Antibacterial Agent Research indicates that this compound is a lead antibacterial candidate .
    • Volatile compounds from red seaweed containing this compound have shown antibacterial activity against Acinetobacter baumannii, Staphylococcus aureus, Salmonella enterica subsp. typhimurium, and Escherichia coli .
  • NF-κB Inducing Kinase (NIK) Inhibitor Studies this compound demonstrates nearly no potential as an NIK inhibitor .

Data Table

CompoundΔG (TOTAL)Standard Deviation
Santacruzamate A-24.294.26
Actinonine-19.764.07
Xanthosine-17.133.88
M3-indolylacetate-15.33.69
3-Indoleacetamide-11.93.87
Lumichrome-9.053.78
1-3-Tribromoacetone−4.1828−1.2765

Table showing the potential of compounds as NIK inhibitors

Case Studies

  • Hydrogels in Cell Therapy: Hydrogels, including those incorporating this compound derivatives, show promise in cell-based therapies due to their biocompatibility and ability to mimic the extracellular matrix, promoting cell growth and survival . They can be engineered for targeted delivery and controlled release of therapeutic agents, minimizing systemic adverse effects .

Synthesis of Folic Acid Antimetabolites

  • Methotrexate (MTX): this compound is involved in the synthesis of methotrexate, a significant folic acid antimetabolite . MTX is synthesized through the post-modification of 3,4-dihydropteridine-2,4-diamines .

Mechanism of Action

The mechanism of action of 1,1,3-tribromoacetone involves its reactivity as a brominated ketone. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. The presence of multiple bromine atoms makes it a highly reactive compound, capable of participating in various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
1,1,3-Tribromoacetone 3475-39-6 C₃H₃Br₃O 294.77 Density: ~1.839 g/cm³ (estimated); Antimicrobial activity
1,3-Dibromoacetone 816-39-7 C₃H₄Br₂O 215.87 Used in Schiff base synthesis; No reported bioactivity
1,1,1-Tribromoacetone 918-00-3 C₃H₃Br₃O 294.77 Structurally distinct (all bromines on C1); No bioactivity reported
1,3-Dibromo-1,3-dichloroacetone N/A C₃H₂Br₂Cl₂O 280.79 Higher halogen substitution; Reactivity in complex syntheses
3-Bromo-1,1,1-trifluoroacetone 431-35-6 C₃H₂BrF₃O 190.95 Lower molecular weight; Flammable (flash point: 5°C)

Key Observations :

  • Halogen Positioning : this compound’s asymmetric bromination contrasts with 1,1,1-Tribromoacetone’s symmetric structure, influencing reactivity and applications.
  • Bioactivity : Only this compound demonstrates confirmed antimicrobial effects .

Commercial Availability and Purity

  • This compound: Supplied by specialized vendors (e.g., Hubei Yunyun Ruiqi Technology) in ≥95% purity for research .
  • 1,3-Dibromoacetone : Widely available but less specialized, with fewer pharmaceutical applications .
  • 3-Bromo-1,1,1-trifluoroacetone : High cost (~$50/25 g) due to fluorine content and niche synthetic uses .

Biological Activity

1,1,3-Tribromoacetone (CAS Number: 3475-39-6) is a halogenated organic compound that has garnered attention due to its biological activity and its role as an impurity in methotrexate, a widely used chemotherapeutic agent. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₃H₃Br₃O
Molecular Weight294.767 g/mol
Density2.6 ± 0.1 g/cm³
Boiling Point266.2 ± 25.0 °C
Flash Point115.1 ± 9.7 °C

The presence of three bromine atoms significantly enhances the compound's reactivity compared to less halogenated derivatives, making it a candidate for various biological interactions and studies.

Impurity in Methotrexate

This compound is primarily known as an impurity in methotrexate (MTX), which is an antimetabolite and antifolate agent that inhibits dihydrofolate reductase (DHFR). This inhibition prevents the conversion of folic acid into tetrahydrofolate, thereby disrupting DNA synthesis and cell proliferation . The biological activity of methotrexate has been extensively studied, and its effects can be indirectly attributed to the presence of impurities such as this compound.

Pharmacological Studies

Research indicates that methotrexate significantly reduces thymus and spleen indices in mice at doses greater than or equal to 5 mg/kg. The combination of methotrexate with other compounds like grape seed proanthocyanidins and Siberian ginseng has shown to mitigate some adverse effects associated with methotrexate treatment . This suggests that this compound may influence the pharmacodynamics of methotrexate through its interactions in biological systems.

Study on Methotrexate and Curcumin

A study evaluated the combined effects of methotrexate and curcumin on Freund's complete adjuvant-induced arthritis in rats. The results indicated that this combination exhibited significant anti-arthritic action while providing protection against hematological toxicity . Although the study primarily focused on methotrexate, the implications of impurities like this compound warrant further investigation into their potential effects on therapeutic outcomes.

Reactivity and Interaction Studies

The unique structure of this compound allows it to participate in various chemical reactions. Its high reactivity with nucleophiles and electrophiles makes it a subject of interest for understanding reaction mechanisms involving halogenated ketones. This reactivity can lead to the formation of various products that may have distinct biological activities.

Summary of Findings

The biological activity of this compound is primarily linked to its role as an impurity in methotrexate and its potential influence on pharmacological effects. Further research is needed to fully elucidate its mechanisms of action and interactions within biological systems.

Q & A

Q. What are the established methods for synthesizing 1,1,3-Tribromoacetone, and how can reaction conditions be optimized for selectivity?

this compound (C₃H₃Br₃O, MW 294.77) is typically synthesized via halogenation of acetone or its derivatives. Key steps include:

  • Bromination protocols : Controlled addition of bromine (Br₂) or HBr to acetone under anhydrous conditions. Excess bromine may lead to over-bromination, requiring precise stoichiometry .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side products .
  • Catalysts : Lewis acids (e.g., AlBr₃) may enhance regioselectivity for the 1,1,3-isomer .
ParameterTypical RangeImpact on Yield/Selectivity
Br₂:Acetone ratio3:1 to 4:1Higher ratios favor tribromination
Reaction Temp.0–5°CPrevents thermal degradation
SolventDichloromethane/CCl₄Non-polar solvents improve Br₂ solubility

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for carbonyl (δ ~200 ppm) and brominated carbons (δ ~30–50 ppm) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 294 (M⁺) with fragmentation patterns indicating Br loss .
  • Chromatography : GC-MS or HPLC for purity assessment, with retention times calibrated against standards .

Q. What factors influence the stability of this compound under storage or experimental conditions?

  • Light sensitivity : Degrades upon UV exposure; store in amber glass .
  • Thermal stability : Decomposes above 40°C; refrigerate at 2–8°C .
  • pH : Hydrolyzes in basic conditions to form dibromoacetone and HBr .

Advanced Research Questions

Q. How does this compound act as a methotrexate impurity, and what are its implications in biochemical assays?

As a methotrexate impurity, it may interfere with dihydrofolate reductase (DHFR) inhibition assays. Key considerations:

  • Competitive inhibition : Structural similarity to methotrexate’s pteridine ring could block folate binding .
  • Validation : Use HPLC to quantify impurity levels (<0.1% w/w) in methotrexate batches .

Q. What mechanisms underlie the antimicrobial activity of this compound observed in marine algae extracts?

In Asparagopsis taxiformis, this compound exhibits potent antibacterial effects (e.g., P.A. = 71,565 in Fraction 3 ). Proposed mechanisms:

  • Electrophilic bromine atoms : React with bacterial thiol groups, disrupting redox balance .
  • Membrane disruption : Hydrophobicity enables penetration into lipid bilayers .
Bioassay FractionPeak Area (P.A.)Relative Activity
Fraction 371,565120% of Fraction 4
Elution 2659,602Baseline (100%)

Q. How can researchers resolve discrepancies in reported stability or activity data for this compound?

  • Controlled replication : Standardize storage conditions (e.g., inert atmosphere, −20°C) and analytical methods .
  • Matrix effects : Test activity in varied biological matrices (e.g., seawater vs. lab media) to account for environmental interference .

Q. What is the ecological role of this compound in marine algae, and how is it biosynthesized?

  • Defense compound : Deters grazers and pathogens in Asparagopsis spp. .
  • Biosynthesis : Likely involves enzymatic bromination of acetone precursors via vanadium-dependent haloperoxidases .

Methodological Guidelines

  • Synthetic optimization : Prioritize stoichiometric control and low-temperature conditions to avoid polybrominated byproducts .
  • Analytical rigor : Use GC-MS with electron capture detection (ECD) for trace quantification in biological samples .
  • Biological assays : Include negative controls (e.g., debrominated analogs) to confirm activity specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3-Tribromoacetone
Reactant of Route 2
Reactant of Route 2
1,1,3-Tribromoacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.